molecular formula C13H9NO5 B6388811 5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261931-87-6

5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6388811
CAS No.: 1261931-87-6
M. Wt: 259.21 g/mol
InChI Key: AHSLVISOPIXXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid is a conjugated N-heterocyclic dicarboxylic ligand. This compound is known for its structural rigidity and ability to form coordination compounds with various metal ions. It possesses four carboxylic oxygen atoms and one pyridyl nitrogen atom, which can assume multiple bridging or chelating modes, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid typically involves the reaction of 3-carboxybenzaldehyde with 2-hydroxyisonicotinic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid involves its ability to chelate metal ions through its carboxylate and pyridyl groups. This chelation can influence the activity of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also interact with specific molecular targets, such as receptors and enzymes, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid is unique due to its rigid structure and versatile coordination modes. Its ability to form stable coordination compounds with various metal ions makes it a valuable ligand in the design of advanced materials and catalysts. Additionally, its fluorescent properties and potential therapeutic applications further distinguish it from other similar compounds .

Properties

IUPAC Name

5-(3-carboxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-5-9(13(18)19)10(6-14-11)7-2-1-3-8(4-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSLVISOPIXXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687444
Record name 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-87-6
Record name 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.